molecular formula C8H6BrN3O B1527317 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine CAS No. 1250843-92-5

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1527317
CAS No.: 1250843-92-5
M. Wt: 240.06 g/mol
InChI Key: TVNCBEDFBBBGLP-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate cyclization, yielding the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings, with solvents like toluene or dimethylformamide.

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Coupling Reactions: Products are often biaryl compounds with extended conjugation.

Scientific Research Applications

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This versatility makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCBEDFBBBGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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